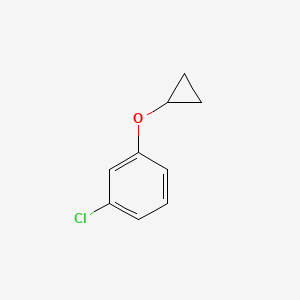
1-Chloro-3-cyclopropoxybenzene
Vue d'ensemble
Description
1-Chloro-3-cyclopropoxybenzene is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Chloro-3-cyclopropoxybenzene, with the molecular formula C9H9Cl, is an organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound consists of a benzene ring substituted with a chlorine atom and a cyclopropyl group. The specific positioning of these substituents significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H9Cl |
| Molecular Weight | 168.62 g/mol |
| CAS Number | 19714-74-0 |
| IUPAC Name | 1-chloro-3-cyclopropylbenzene |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorine atom can participate in nucleophilic substitution reactions, while the cyclopropyl group may influence the compound's reactivity and binding affinity to biological molecules.
Potential Mechanisms:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, potentially leading to the formation of biologically active derivatives.
- Radical Formation: Under certain conditions, the compound may generate reactive radicals that can interact with cellular components.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study investigated the antimicrobial effects of several chlorinated compounds, including this compound. The results demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against several cancer types, revealing promising cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The findings indicated:
- MCF-7 Cells: IC50 value of 25 µM after 48 hours of treatment.
- HT-29 Cells: IC50 value of 30 µM after 48 hours of treatment.
These results suggest that the compound may be a candidate for further development in cancer therapeutics.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound derivatives. Various synthetic pathways have been explored to modify its structure for improved efficacy.
Key Findings:
- Derivatives with additional functional groups have shown enhanced antimicrobial activity.
- Structural modifications have been linked to increased selectivity towards cancer cell lines.
Propriétés
IUPAC Name |
1-chloro-3-cyclopropyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFZQPTQPMBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















